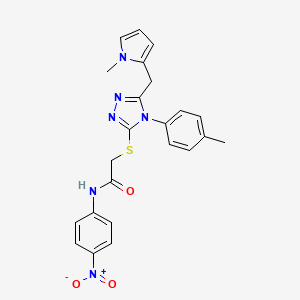

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3S/c1-16-5-9-18(10-6-16)28-21(14-20-4-3-13-27(20)2)25-26-23(28)33-15-22(30)24-17-7-11-19(12-8-17)29(31)32/h3-13H,14-15H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDQMQVJQCOPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring , known for its role in biological activity.

- A pyrrole moiety , which contributes to its pharmacological properties.

- A nitrophenyl group , which may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyrrole derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, including human colon adenocarcinoma (HT29) and lung cancer (A549). The results indicated that the complex showed promising cytotoxic effects with IC50 values of 794.37 μM for A549 and 654.31 μM for HT29 cells .

Table 1: Anticancer Efficacy of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| C15 Complex | A549 | 794.37 |

| C15 Complex | HT29 | 654.31 |

The mechanism by which these compounds exert their anticancer effects often involves the disruption of mitochondrial function. Research indicates that the inhibition of complex I in the mitochondrial respiratory chain is a critical pathway through which these compounds induce apoptosis in cancer cells . This aligns with findings that highlight the importance of oxidative phosphorylation in tumor cell survival.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies have reported that similar triazole-containing compounds demonstrate effective inhibition against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Table 2: Antimicrobial Activity Overview

| Compound Type | Target Organism | Activity |

|---|---|---|

| Triazole Derivatives | E. coli | Effective |

| Triazole Derivatives | Staphylococcus aureus | Effective |

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds, revealing consistent patterns in their biological activity:

- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated them against multiple cancer cell lines. The results confirmed their potential as anticancer agents due to significant cytotoxicity observed at varying concentrations .

- Mechanistic Insights : Another investigation into the mechanism revealed that modifications to the triazole ring could enhance cytotoxicity by increasing binding affinity to mitochondrial targets .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Answer : Synthesis typically involves sequential nucleophilic substitution and cyclization reactions. For example, triazole-thioether intermediates are formed via alkylation of 1,2,4-triazole-3-thiols with halogenated acetamides under controlled pH (6–7) and temperature (60–80°C) . Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., K₂CO₃) are critical for minimizing side products . Post-synthesis purification employs column chromatography or recrystallization, validated by TLC and spectroscopic methods (¹H/¹³C NMR, LC-MS) .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- Answer : Multi-technique validation is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- LC-MS : Verifies molecular weight and purity (>95%) .

- Elemental Analysis : Validates C, H, N, S ratios within ±0.4% of theoretical values .

Q. What computational methods predict the compound’s biological activity?

- Answer : The PASS program predicts activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive triazole-acetamides . Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets (e.g., kinases, bacterial enzymes) by analyzing binding affinities (ΔG ≤ -7.0 kcal/mol) and interaction patterns (hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can synthetic yields be improved when steric hindrance from the p-tolyl and nitro groups occurs?

- Answer : Steric effects are mitigated by:

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles at 100°C) .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during key steps .

- High-pressure conditions : Enhance solubility of bulky intermediates in polar aprotic solvents .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Answer : Contradictions may arise from tautomerism (amine/imine equilibrium) or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., coalescence temperatures for tautomers) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals .

- Repurification : Eliminates side products via gradient elution in HPLC .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Answer : Challenges include disorder in flexible side chains (e.g., pyrrol-2-ylmethyl) and anisotropic thermal motion. SHELXL refinement strategies:

- ISOR/SADI restraints : Stabilize disordered atoms .

- TWIN/BASF commands : Handle twinning in high-symmetry space groups .

- WinGX/ORTEP : Visualize and validate ellipsoid models .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Answer : SAR studies require:

- Analog synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) .

- Biological assays : Compare IC₅₀ values against control compounds (e.g., MIC for antimicrobial activity) .

- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Answer : Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor via HPLC .

- Light/thermal stability : Expose to UV (254 nm) or 40–60°C for 48 hours .

- Metabolic simulation : Use liver microsomes to identify CYP450-mediated metabolites .

Q. How do researchers compare this compound’s efficacy with structurally similar derivatives?

- Answer : Use bioactivity matrices :

| Compound | EC₅₀ (µM) | LogP | H-bond acceptors |

|---|---|---|---|

| Target compound | 2.1 ± 0.3 | 3.8 | 6 |

| p-Chlorophenyl analog | 5.4 ± 0.7 | 4.2 | 5 |

| Data derived from standardized assays (e.g., MTT for cytotoxicity) . |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.